N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopentanecarboxamide
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Overview
Description
N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopentanecarboxamide is a chemical compound known for its versatile applications in scientific research. Its unique structure, which includes a phenylpiperazine moiety, allows it to interact with various biological targets, making it valuable in drug discovery and other research fields.
Mechanism of Action
Target of Action
The primary target of N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopentanecarboxamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a key role in muscle activation, learning, and memory .
Mode of Action
The compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft . This results in prolonged activation of the post-synaptic neuron, enhancing cholinergic neurotransmission .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway . Acetylcholine, which is normally broken down by AChE, accumulates in the synaptic cleft due to the inhibition of AChE . This leads to prolonged activation of cholinergic receptors on the post-synaptic neuron, enhancing the transmission of nerve impulses .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The inhibition of AChE by this compound leads to an increase in acetylcholine levels, enhancing cholinergic neurotransmission . This can result in improved cognitive function, making the compound potentially useful in the treatment of conditions characterized by cognitive impairment, such as Alzheimer’s disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other drugs or substances, and individual patient factors such as age, sex, and genetic variations . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopentanecarboxamide typically involves the reaction of 4-phenylpiperazine with a suitable cyclopentanecarboxylic acid derivative. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, used as an acetylcholinesterase inhibitor.
2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione: Known for its antimicrobial properties.
Uniqueness
N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopentanecarboxamide is unique due to its specific structure, which allows for a wide range of interactions with biological targets. This versatility makes it valuable in various research fields, from drug discovery to material science.
Properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c23-19(17-7-4-5-8-17)20-11-6-12-21-13-15-22(16-14-21)18-9-2-1-3-10-18/h1-3,9-10,17H,4-8,11-16H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYCZZMARMEEGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.